molecular formula C8H10O2 B12964856 4-Ethyl-5-methylfuran-2-carbaldehyde

4-Ethyl-5-methylfuran-2-carbaldehyde

Cat. No.: B12964856
M. Wt: 138.16 g/mol
InChI Key: ZKJZGOKWYQGPMQ-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylfuran-2-carbaldehyde is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethyl group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Its molecular formula is C8H10O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methylfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the formylation of 4-ethyl-5-methylfuran using Vilsmeier-Haack reaction conditions. This reaction typically employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperatures to ensure the selective formation of the aldehyde group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: 4-Ethyl-5-methylfuran-2-carboxylic acid.

    Reduction: 4-Ethyl-5-methylfuran-2-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

4-Ethyl-5-methylfuran-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is used in studies related to its biological activity, including potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a flavoring agent in the food industry due to its pleasant aroma and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.

Comparison with Similar Compounds

    5-Methyl-2-furaldehyde: Similar structure but lacks the ethyl group at the 4-position.

    2-Formyl-5-methylfuran: Another furan derivative with a formyl group at the 2-position and a methyl group at the 5-position.

Uniqueness: 4-Ethyl-5-methylfuran-2-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethyl-5-methylfuran-2-carbaldehyde

InChI

InChI=1S/C8H10O2/c1-3-7-4-8(5-9)10-6(7)2/h4-5H,3H2,1-2H3

InChI Key

ZKJZGOKWYQGPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=C1)C=O)C

Origin of Product

United States

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